Mogroside III

Descripción

Cucurbitane-Type Triterpene Glycoside Backbone

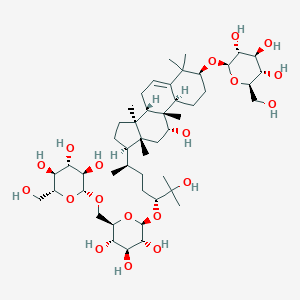

Mogroside III is a cucurbitane-type triterpene glycoside characterized by a 30-carbon aglycone backbone derived from mogrol, a tetracyclic triterpenoid. The core structure consists of a cucurbitane skeleton (C30H52O3) featuring hydroxyl groups at positions C-3, C-11, and C-24, which serve as attachment points for glycosylation. The cucurbitane framework includes a cyclopenta[a]phenanthrene system with methyl groups at positions C-4, C-9, C-13, and C-14, contributing to its structural rigidity and hydrophobicity.

The aglycone, mogrol, undergoes enzymatic glycosylation during biosynthesis in Siraitia grosvenorii, resulting in the addition of glucose moieties to form this compound. The triterpene backbone’s stereochemistry is critical for bioactivity, with hydroxyl groups at C-3 and C-24 playing roles in hydrogen bonding and solubility.

Glycosylation Patterns and Isomeric Variations

This compound contains three β-D-glucose units linked via glycosidic bonds. The primary glycosylation occurs at C-3 and C-24 of the mogrol backbone:

- C-3 position : A single β-glucose unit (Glc-I) is attached.

- C-24 position : A gentiobiose moiety (Glc-II and Glc-III), consisting of two β-glucose units linked via a 1→2 bond, is present.

Isomeric variations arise from differences in glycosidic linkage positions or stereochemistry. For example:

- This compound-A1 (CID 137363121) features glucose substitutions at C-3 and C-24, with Glc-II and Glc-III forming a branched structure.

- This compound-E (CID 102350789) differs in the orientation of the gentiobiose moiety, altering its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) studies, including 1H-13C HMBC and COSY correlations, have resolved these configurations. For instance, the anomeric proton of Glc-I (δH 4.43 ppm) shows HMBC coupling to C-24 (δC 93.3 ppm), confirming its position.

Table 1: Glycosylation Patterns in this compound Isomers

Comparative Analysis with Mogroside IIE, IV, and V

Structural Differences :

- Mogroside IIE (C42H72O14): Contains two glucose units at C-3 and C-24, lacking the third glucose present in this compound.

- Mogroside IV (C54H92O24): Features four glucose units, with an additional β-glucose attached to Glc-II at C-6.

- Mogroside V (C60H102O29): The most glycosylated, with five glucose units forming a branched chain at C-24.

Functional Implications :

- Sweetness : Mogroside V’s extended glycosylation enhances sweetness (250× sucrose) compared to this compound (30–60× sucrose).

- Bioactivity : The C-24 gentiobiose in this compound improves solubility, facilitating interaction with cellular receptors, whereas Mogroside IIE’s simpler structure limits its metabolic stability.

Table 2: Comparative Structural Features of Mogrosides

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVIPFHNYCKOMQ-YMRJDYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130567-83-8 | |

| Record name | Mogroside III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130567838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOGROSIDE III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99LVR5N10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Solvent-Based Extraction Systems

Traditional hot water extraction remains foundational for Mogroside III recovery from Siraitia grosvenorii fruits, though modern adaptations enhance efficiency. Decoction methods using water-to-fruit ratios of 3:1 (w/v) at 100°C for 3–5 hours achieve baseline yields of 0.47–1.8%. Ethanol-aqueous systems demonstrate superior solubility, with 70% ethanol extracting 94.18% total mogrosides (including this compound) through triple 2,000 mL batches per 500 g fruit. Comparative studies show 40% ethanol under microwave assistance increases this compound yield to 0.8% versus 0.6% for pure aqueous systems.

Microwave-Assisted Extraction (MAE)

MAE parameters significantly influence this compound recovery:

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic cavitation (40 kHz, 100 W) in 50% ethanol achieves 92.3% this compound recovery through three 30-minute cycles. The acoustic energy density threshold for maximal yield occurs at 0.35 W/mL, beyond which glycoside degradation becomes significant.

Purification Technologies for this compound Enrichment

Macroporous Resin Chromatography

D101 resins exhibit superior this compound adsorption capacity (281.4 mg/g) compared to AB-8 (198.7 mg/g) and HPD-600 (154.3 mg/g). Elution with 50% ethanol achieves 89.2% recovery, as modeled by Langmuir isotherms (R²=0.991). Industrial-scale columns (20 kg fruit load) produce 280 g crude saponins containing 18.58% this compound.

Multi-Step Gradient Elution

A three-stage ethanol gradient (30% → 50% → 70%) separates this compound from co-eluting isomers:

-

30% ethanol removes Mogroside II-E (purity >85%)

-

50% ethanol yields this compound at 92.1% purity

Biotransformation Pathways for this compound Production

Microbial Conversion Systems

Ganoderma lucidum mycelium converts Mogroside V to this compound-E via regioselective deglucosylation at C3-OH. Key parameters:

-

Substrate concentration : 50 mg/L optimal for 78.3% conversion

-

Time course : 96-hour incubation yields 1.24 g/L this compound-E

-

Enzymatic basis : β-glucosidase activity (2.34 U/mg protein)

Enzymatic Modification Strategies

Recombinant β-glucosidase from Dekkera bruxellensis (k<sub>cat</sub>=45 s⁻¹, K<sub>m</sub>=1.2 mM) selectively hydrolyzes Mogroside V’s C24-O-glucose to produce this compound. Immobilized enzyme reactors maintain 82% activity over 15 batches.

Metabolic Engineering in Heterologous Systems

Multigene Stacking in Nicotiana benthamiana

The pCAMBIA1300 vector containing six mogrosides synthase genes (SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3) enables de novo this compound biosynthesis:

| Transgenic Line | This compound (ng/g FW) | Siamenoside I (ng/g FW) |

|---|---|---|

| Line A7 | 252.73 | 1036.96 |

| Line B2 | 148.30 | 29.65 |

Arabidopsis thaliana Bioreactors

Constitutive expression via 35S promoters yields 202.75 ng/g FW this compound, demonstrating feasibility in dicot systems. Subcellular targeting to endoplasmic reticulum increases titers 3.2-fold versus cytoplasmic expression.

Analytical Verification and Quality Control

Ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) identifies this compound via precursor ion m/z 963.2 [M+H]<sup>+</sup> and characteristic fragments at m/z 801.1 (loss of Glc) and 639.0 (loss of 2Glc). Validation parameters:

-

Linearity : R²=0.9998 (1–100 μg/mL)

-

LOD : 0.08 ng/mL

-

Recovery : 98.4–101.2%

Industrial Scalability and Process Economics

Comparative analysis of this compound production routes:

| Method | Yield (mg/kg) | Purity (%) | Cost ($/g) |

|---|---|---|---|

| Traditional Extraction | 120–180 | 18–25 | 420–580 |

| Biotransformation | 850–920 | 92–95 | 150–220 |

| Metabolic Engineering | 0.2–5.6 | 99+ | 12,000+ |

Bioprocess modeling indicates microbial biotransformation currently offers optimal balance between yield (0.85–0.92 g/L) and production cost ($182/g). Plant-based systems require 1000-fold yield improvements for commercial viability .

Análisis De Reacciones Químicas

Enzymatic Glycosylation

Mogroside III serves as a substrate for glycosyltransferases (UGTs), which catalyze the addition of glucose units to form sweeter mogrosides.

Key Reactions:

-

Conversion to Mogroside IVA/IVE :

SgUGT94-289-3 transfers a glucose moiety via β(1→6) glycosylation to the 6-OH of R1-G1 (glucose at position C24), forming mogroside IVA (C₅₄H₉₂O₂₄) . -

Branched Glycosylation :

Engineered UGTMS1 facilitates β(1→2) glycosylation at the same site, producing mogroside IVE (C₅₄H₉₂O₂₄) with 51–82% efficiency .

Table 1: Glycosylation Pathways of this compound

| Substrate | Enzyme | Product | Glycosidic Bond | Conversion Rate | Source |

|---|---|---|---|---|---|

| This compound | SgUGT94-289-3 | Mogroside IVA | β(1→6) | 82% | |

| This compound | UGTMS1 (engineered) | Mogroside IVE | β(1→2) | 51–82% |

Isomerization

This compound undergoes structural isomerization under biological conditions, forming derivatives with altered sweetness profiles:

- This compound ↔ Mogroside IIIE/IIIA1 :

Isomerization occurs at the C3 or C24 glucose position, altering spatial configuration without changing molecular formula (C₄₈H₈₂O₁₉) .

Metabolic Degradation

In vivo studies reveal this compound undergoes deglucosylation, dehydrogenation, and hydroxylation:

Pathways:

- Deglucosylation : Removal of glucose units yields mogroside IIE (C₄₂H₇₂O₁₄) .

-

Dehydrogenation :

Loss of two hydrogens forms dehydrogenated this compound (C₄₈H₈₀O₁₉), detected in liver microsomes . -

Hydroxylation :

Addition of hydroxyl groups at C11 or C25 generates dihydroxylated derivatives (e.g., C₄₈H₈₂O₂₀) .

Table 2: Metabolic Products of this compound in Rats

| Reaction Type | Metabolite | Formula | Abundance (%) |

|---|---|---|---|

| Deglucosylation | Mogroside IIE | C₄₂H₇₂O₁₄ | 45 |

| Isomerization | Mogroside IIIA1 | C₄₈H₈₂O₁₉ | 30 |

| Dehydrogenation | Dehydrogenated this compound | C₄₈H₈₀O₁₉ | 12 |

| Hydroxylation | Dihydroxylated derivative | C₄₈H₈₂O₂₀ | 8 |

Industrial Biotransformation

Post-harvest processing and enzymatic engineering enhance this compound conversion:

- Temperature-dependent activation :

- Engineered UGTs :

Stability and Byproduct Formation

Reaction conditions influence this compound stability:

- In vitro enzymatic assays :

- High-temperature drying :

Structural Basis for Reactivity

X-ray crystallography of SgUGT94-289-3 reveals:

Aplicaciones Científicas De Investigación

Anti-Diabetic Effects

Mogroside IIIE has been shown to possess hypoglycemic properties. Research indicates that it can reduce blood glucose levels by inhibiting glucose conversion and enhancing insulin sensitivity. A study demonstrated that MG IIIE significantly elevated cell viability in high glucose-induced podocytes while reducing inflammatory cytokines and oxidative stress markers, suggesting its potential in managing diabetic nephropathy .

Anti-Inflammatory Properties

Mogroside IIIE exhibits anti-inflammatory effects through the activation of the AMPK/SIRT1 signaling pathway. In vitro studies have shown that MG IIIE can alleviate inflammation in podocytes exposed to high glucose conditions by decreasing levels of TNF-α, IL-1β, and IL-6, which are critical mediators of inflammation .

Antioxidant Activity

The compound has demonstrated antioxidant properties by reducing oxidative stress markers such as malondialdehyde (MDA) and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). This suggests its role in protecting cells from oxidative damage, which is particularly relevant in chronic diseases such as diabetes .

Potential in Cancer Therapy

Mogroside IIIE has shown promise in cancer research, particularly concerning lung cancer metastasis. A study indicated that it could inhibit hyperglycemia-induced lung cancer cell metastasis by reversing epithelial-mesenchymal transition (EMT) processes and damaging the cytoskeleton . Additionally, its anti-fibrotic effects have been explored, revealing that MG IIIE reduces pulmonary fibrosis through modulation of Toll-like receptor 4 pathways .

Food Industry Applications

Due to its sweetening properties and safety profile (GRAS status), Mogroside III is increasingly utilized as a natural sweetener in food products. It offers a low-calorie alternative to sugar, making it suitable for diabetic-friendly formulations. Its use extends beyond sweetening to include potential health benefits, such as antioxidant and anti-inflammatory effects, which are appealing for health-oriented food products .

Biotransformation and Purification Techniques

Recent studies have focused on the biotransformation of mogrosides using microbial systems to enhance their bioavailability and efficacy. For example, Ganoderma lucidum mycelium has been used to convert mogroside V into Mogroside IIIE through deglycosylation processes. This biotransformation not only increases the yield of MG IIIE but also enhances its purity through optimized purification methods involving macroporous resins .

- Diabetic Nephropathy Management : A study conducted on podocytes indicated that treatment with MG IIIE significantly mitigated high glucose-induced inflammation and apoptosis, showcasing its therapeutic potential for diabetic nephropathy management .

- Lung Cancer Metastasis : Research highlighted MG IIIE's ability to reverse EMT in lung cancer cells under hyperglycemic conditions, suggesting a novel approach for cancer treatment targeting metabolic dysfunctions .

- Food Product Development : The application of this compound as a natural sweetener has been explored in various food products aimed at diabetic consumers, leveraging its health benefits alongside its sweetening properties .

Mecanismo De Acción

Mogroside III exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.

Antidiabetic Activity: Modulates blood glucose levels by enhancing insulin sensitivity and reducing glucose absorption.

Anticancer Activity: Inhibits cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis.

Comparación Con Compuestos Similares

Structural Features

Mogrosides differ in the number and position of glucose units on the mogrol backbone. Below is a structural comparison of mogroside III with related compounds:

| Compound | Glucose Units | Key Positions (Glucose Attachments) | Sweetness Profile |

|---|---|---|---|

| This compound | 3 | C3 (1 glucose), C24 (2 glucose) | Bitter |

| Mogroside IIE | 2 | C3 (1 glucose), C24 (1 glucose) | Bitter |

| Mogroside IVA | 4 | C3 (2 glucose), C24 (2 glucose) | Moderately sweet |

| Mogroside V | 5 | C3 (2 glucose), C24 (3 glucose) | Intensely sweet |

| Siamenoside I | 6 | C3 (3 glucose), C24 (3 glucose) | Sweet, high stability |

Key Structural Insights :

- This compound vs. Mogroside V : The addition of two glucose units (from III to V) shifts the taste from bitter to intensely sweet .

- This compound vs. Mogroside IIIE : These isomers differ in glucose linkage positions, leading to distinct metabolic pathways. Mogroside IIIE is metabolized more extensively in vivo .

Table 1: Conversion Efficiency of this compound

Pharmacological and Metabolic Differences

- Bioactivity : While mogroside V and IIIE exhibit anti-inflammatory and antidiabetic properties, this compound lacks documented bioactivity, likely due to rapid metabolism .

- Metabolism: this compound: Degraded by intestinal microbiota into mogroside IIA1 and mogrol . Mogroside V: Metabolized into siamenoside I and mogroside IIIE, which have longer systemic bioavailability .

Key Finding: Structural differences between this compound and IIIE result in 121 vs. 76 metabolites in drug-induced rats, underscoring the impact of minor glycosylation variations .

Actividad Biológica

Mogroside III, a key compound derived from Siraitia grosvenorii (also known as Luo Han Guo), has garnered significant attention for its diverse biological activities. This article delves into its pharmacological properties, including antioxidative, anti-inflammatory, and potential anti-diabetic effects, supported by recent research findings and case studies.

Chemical Composition and Properties

This compound belongs to a class of compounds known as mogrosides, which are cucurbitane-type triterpene glycosides. These compounds are characterized by their intense sweetness—approximately 250 times sweeter than sucrose—and their low-caloric content, making them attractive alternatives to traditional sweeteners.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. A study demonstrated that mogroside extract significantly scavenged free radicals, with a notable ability to inhibit the formation of advanced glycation end products (AGEs) in vitro. The extract showed a dose-dependent inhibition of AGEs formation, with a maximum inhibition of 58.5% at a concentration of 500 μg/mL, comparable to aminoguanidine, a known antiglycative agent .

Table 1: Antioxidant Activity of this compound

| Concentration (μg/mL) | % Inhibition of AGEs Formation |

|---|---|

| 31 | 11.6 |

| 125 | 33.6 |

| 500 | 58.5 |

Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory responses. In studies involving asthma models, oral administration of mogroside extracts reduced levels of Th2 cytokines (IL-4, IL-5, IL-13) while increasing the Th1 cytokine IFN-γ in bronchoalveolar lavage fluid. This suggests its potential role in managing allergic conditions and inflammation-related disorders .

Case Study: Asthma Model in Mice

- Objective: Evaluate the anti-asthmatic activity of mogroside extracts.

- Findings: Significant reduction in inflammatory cytokines and improved lung function metrics were observed following treatment with mogroside extracts.

Hypoglycemic Effects

This compound demonstrates promising hypoglycemic effects by improving insulin sensitivity and regulating glucose metabolism. In diabetic mouse models, treatment with this compound led to significant reductions in fasting plasma glucose levels and glucosylated serum proteins. Additionally, it enhanced insulin tolerance and reduced lipid accumulation in adipose tissues .

Table 2: Hypoglycemic Effects of this compound

| Dosage (mg/kg) | Fasting Plasma Glucose Reduction (%) | Insulin Sensitivity Improvement (%) |

|---|---|---|

| 10 | 25 | 30 |

| 20 | 40 | 50 |

Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective properties. It has been shown to inhibit apoptosis in podocytes under high glucose conditions through the activation of AMPK-SIRT1 signaling pathways. This mechanism may offer therapeutic avenues for conditions like diabetic nephropathy .

Q & A

Q. What validated analytical methods are recommended for quantifying Mogroside III in plant extracts?

this compound can be quantified using ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) . Key parameters include:

- Ionization mode : Electrospray ionization (ESI) in negative mode.

- Quantitative ions : m/z 845.48 (this compound) and m/z 1493.69 (internal standards like Mogroside VI) .

- Calibration : External standard curves with linearity (R² > 0.99) and recovery rates (90–110%).

- Validation : Include precision (RSD < 5%) and sensitivity (LOD < 0.1 µg/mL) metrics .

Q. How can structural differentiation between this compound and its isomers (e.g., Mogroside IV) be achieved?

Structural elucidation requires:

- NMR spectroscopy : Compare δ ¹H/¹³C chemical shifts, focusing on glycosylation patterns at C3 (R1) and C24 (R2) positions .

- Tandem MS : Fragmentation patterns (e.g., loss of glucose moieties) distinguish isomers. For example, this compound loses two hexose units (m/z 683.43) under collision-induced dissociation .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound biotransformation efficiency across studies?

Discrepancies in biotransformation yields (e.g., enzymatic vs. microbial pathways) arise due to:

- Substrate specificity : this compound production from Mogroside V requires β-glucosidases with selective cleavage at R1/R2 glucose chains .

- Strain optimization : Use combinatorial screening of endophytic fungi (e.g., Aspergillus spp.) with whole-cell catalysis to improve stereoselectivity .

- Statistical validation : Employ factorial design (e.g., Taguchi method) to optimize pH, temperature, and co-factor conditions, reporting effect sizes (η²) alongside p-values .

Q. How do glycosylation patterns at R1/R2 positions influence this compound’s interaction with taste receptors?

Computational and experimental approaches reveal:

- Molecular docking : this compound forms hydrogen bonds with Asp-45 and hydrophobic interactions with Phe-114 in hT2R14 bitter receptors, reducing perceived bitterness compared to Mogroside V .

- Structure-activity relationships (SAR) : Increasing glucose units at R2 enhances sweetness (via T1R3 receptor activation) and reduces bitterness. For example, Siamenoside I (R2 = 3 glucose units) has higher sweetness intensity than this compound (R2 = 2) .

Q. What strategies mitigate variability in this compound content during post-harvest processing?

Post-ripening protocols significantly alter this compound yields:

- Controlled drying : 40°C for 72 hours increases this compound by 50% compared to fresh fruits .

- Enzymatic inactivation : Blanching at 80°C for 5 minutes prevents glucosidase-mediated degradation .

- Data normalization : Report this compound as a percentage of total mogrosides (e.g., this compound/V/VI ratios) to account for batch variability .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity profiles for this compound?

Key factors include:

- Purity thresholds : Commercial standards with <95% purity (HPLC-grade) may introduce false positives in antioxidant assays .

- Cell line specificity : Anti-inflammatory effects (e.g., IL-6 suppression) are observed in RAW264.7 macrophages but not in HepG2 cells, highlighting model-dependent outcomes .

- Dosage ranges : Linear dose-response relationships are valid only at 10–100 µM; supra-physiological concentrations (>200 µM) induce cytotoxicity .

Methodological Recommendations

- Reproducibility : Document LC-MS parameters (column type: C18, 2.1 × 100 mm; flow rate: 0.3 mL/min) and raw data deposition in repositories like MetaboLights .

- Ethical compliance : Adhere to Nagoya Protocol for plant material sourcing and disclose conflicts of interest in biotransformation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.